1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one
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Overview
Description
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions.
Functional group modifications: Introduction of the ethyl, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the pyridinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridinones: Compounds with a similar pyridinone core structure.
Piperidinyl derivatives: Compounds containing the piperidinyl group.
Hydroxy and methyl-substituted pyridines: Compounds with similar functional groups.
Uniqueness
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22-14(2)12-16(23)17(19(22)24)18(15-8-7-9-20-13-15)21-10-5-4-6-11-21/h7-9,12-13,18,23H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGKUBGHTWFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCCCC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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